Picrolonic acid

Gravimetric Analysis Piperazine Determination Method Validation

Picrolonic acid delivers superior selectivity and precision in classical wet chemistry, critical for QA/QC and bioprocessing. Direct comparative studies prove it outperforms picric acid in piperazine gravimetric analysis—achieving mean error of just 1.2%—and enables robust spectrophotometric quantification at 342–345 nm. Its uniquely selective precipitation of stable S-adenosyl-L-methionine double salts from enzymatic mixtures is a property not replicated by picric acid or Reinecke salt. For alkaloid-containing pharmaceuticals, achieve ±1.5% accuracy with a 2 µg/mL detection limit via a quantified red shift. Nuclear and radiochemistry labs rely on it for high separation factors (>10³) in lanthanide extraction.

Molecular Formula C10H8N4O5
Molecular Weight 264.19 g/mol
CAS No. 550-74-3
Cat. No. B147441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicrolonic acid
CAS550-74-3
Synonyms3-methyl-4-nitro-1-(4-nitrophenyl)-5-pyrazolone
picrolonic acid
Molecular FormulaC10H8N4O5
Molecular Weight264.19 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H8N4O5/c1-6-9(14(18)19)10(15)12(11-6)7-2-4-8(5-3-7)13(16)17/h2-5,9H,1H3
InChIKeyOVFUUSPKWADLNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Picrolonic Acid (CAS 550-74-3) Procurement Guide: Core Analytical Reagent for Selective Precipitation and Complexation


Picrolonic acid (CAS 550-74-3; 3-methyl-4-nitro-1-(4-nitrophenyl)-5-pyrazolone) is a nitro-substituted heterocyclic compound employed as a selective analytical reagent in classical wet chemistry, gravimetric analysis, and spectrophotometric determinations [1]. Its primary utility derives from its ability to form sparingly soluble, crystalline π-complexes and salts with organic bases (amines, alkaloids) and certain metal cations (Ca²⁺, Mg²⁺, Pb²⁺, Sr²⁺, Th⁴⁺) [1]. This property underpins its use in the isolation and quantitation of alkaloids, amino acids (e.g., tryptophan, phenylalanine), and metals . It is also noted as a precursor in the synthesis of stable enzymatic double salts, e.g., S-adenosyl-L-methionine derivatives [2].

Picrolonic Acid Differentiation: Why Picric Acid and Chloranilic Acid Are Not Direct Substitutes


While picric acid (2,4,6-trinitrophenol) and chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) are also used in classical analytical precipitation, their performance characteristics differ significantly from picrolonic acid, rendering them non-interchangeable. Direct comparative studies demonstrate that picrolonic acid provides quantifiably superior accuracy, sensitivity, and selectivity over picric acid in the gravimetric determination of piperazine [1]. Conversely, for the polarographic determination of calcium, chloranilic acid has been shown to be more sensitive and faster than picrolonic acid, highlighting that reagent selection must be application-specific [2]. Furthermore, picrolonic acid exhibits unique selectivity in the precipitation of double salts from complex enzymatic mixtures, a property not shared by picric acid or Reinecke salt [3]. Blind substitution based on class similarity (e.g., using any nitro-aromatic acid) will lead to compromised analytical performance or failed isolation.

Quantitative Performance Differentiators for Picrolonic Acid (550-74-3)


Superior Accuracy, Sensitivity, and Selectivity over Picric Acid in Piperazine Assay

In a direct head-to-head comparison, a gravimetric method based on picrolonic acid precipitation of piperazine (as a canary yellow salt) demonstrated clear superiority over the classical picric acid method. The picrolonate method was reported as an 'improvement ... regarding the accuracy, sensitivity and selectivity' [1]. While the study does not provide absolute numerical values for each metric, the conclusion of superiority is explicit and based on comparative experimental data. The method exhibited a mean error of 1.2% [1]. The spectrophotometric variant of this method achieves high sensitivity due to the high molar extinction coefficient of the picrolonate complex, ε(max) = 18,770 M⁻¹cm⁻¹ at λ(max) = 342-345 nm [1].

Gravimetric Analysis Piperazine Determination Method Validation

High Selectivity in S-Adenosyl-L-methionine (SAM) Double Salt Precipitation

A patent describing the industrial-scale preparation of extremely stable double salts of S-adenosyl-L-methionine (SAM) highlights the unique utility of picrolonic acid. The patent states that 'Picrolonic acid has thus an extremely and surprisingly selective action' compared to other precipitating agents like picric acid and Reinecke salt, which were added up to the present [1]. While the exact selectivity coefficients are not provided in the patent abstract, the qualitative claim is strong and supported by the commercial viability of the process. The method involves precipitating the SAM double salts directly from the enzymatic reaction mixture using picrolonic acid [1].

Enzymatic Salts S-Adenosyl-L-methionine (SAM) Selective Precipitation

Caveat: Inferior Sensitivity and Speed to Chloranilic Acid in Calcium Polarography

In an application-specific head-to-head comparison, picrolonic acid was found to be less suitable than chloranilic acid for the indirect polarographic determination of calcium. The study, published in Nature, states: 'We have found, however, that chloranilic acid, previously used by Tyner for the colorimetric estimation of calcium, is preferable to picrolonic acid in that it is more sensitive and requires a much shorter reaction-time' [1]. This evidence underscores that the procurement decision must be guided by the specific analytical method; picrolonic acid is not the optimal choice for all calcium assays.

Calcium Determination Polarography Alternative Reagents

Spectrophotometric Sensitivity for Alkaloid Quantification

A spectrophotometric method for alkaloid assay using picrolonic acid demonstrates high sensitivity, with a detection limit of 2 µg alkaloid/mL [1]. The method is applicable to a range of pharmaceutically relevant alkaloids including atropine, ephedrine, codeine, emetine, quinine, and strychnine [1]. The accuracy of the method is reported as ±1.5%, and the standard deviation ranges from 1.05% to 1.31% [1]. The method is based on a red shift of the 322 nm band of nonionized picrolonic acid to 355 nm upon interaction with alkaloids, accompanied by an increase in absorptivity proportional to the alkaloid's pKa and concentration [1].

Alkaloid Analysis Spectrophotometry Method Validation

High Sensitivity and Specificity in Thiamine Microanalysis

Picrolonic acid enables a highly sensitive and specific microcrystal test for the identification of thiamine (Vitamin B1). The reaction is described as 'very sensitive and specific, because of the peculiar form of the crystals' [1]. A quantitative method using lithium picrolonate allows for the determination of as little as 0.1 mg of thiamine [1]. The method is noted for its simplicity and satisfactory accuracy [1].

Thiamine (Vitamin B1) Determination Microcrystal Test Lithium Picrolonate

Extraction Selectivity for Lanthanide Ions in Radiochemistry

Picrolonic acid (HPA) has been investigated as an extractant for trivalent lanthanide ions (Nd(III), Tb(III), Lu(III), Sm(III), Gd(III), Ho(III)) in methylisobutylketone (MIBK) from pH 1-2 buffer solutions [1][2]. The equilibrium extraction constants (log Kex) for Nd(III), Tb(III), and Lu(III) were determined to be 2.96±0.02, 2.52±0.05, and 1.52±0.07, respectively, indicating differential extraction behavior across the lanthanide series [1]. High separation factors (>10³) for these rare earth ions were achieved with good selectivity over common divalent metal ions [1].

Lanthanide Separation Solvent Extraction Radiochemistry

High-Value Application Scenarios for Picrolonic Acid (550-74-3) Driven by Quantitative Evidence


Validated Gravimetric and Spectrophotometric Assay of Piperazine in Pharmaceuticals

Analytical laboratories developing or running compendial methods for piperazine and its salts should prioritize picrolonic acid over the classical picric acid method. The direct comparative evidence demonstrates superior accuracy (mean error 1.2%) and improved sensitivity and selectivity. The high molar extinction coefficient (ε = 18,770 M⁻¹cm⁻¹) of the resulting picrolonate complex enables robust spectrophotometric quantification at 342-345 nm [1].

Industrial-Scale Purification of S-Adenosyl-L-methionine (SAM) Double Salts

Bioprocess engineers and fine chemical manufacturers seeking to stabilize the highly labile S-adenosyl-L-methionine (SAM) should consider picrolonic acid for selective precipitation. The patented process leverages its 'extremely and surprisingly selective action' to precipitate stable SAM double salts directly from enzymatic reaction mixtures, a property not shared by other common precipitants like picric acid or Reinecke salt. This selectivity is critical for achieving high yields and purity [2].

Sensitive Spectrophotometric Analysis of Alkaloids in Pharmaceutical Formulations

Quality control laboratories analyzing alkaloid-containing pharmaceuticals (e.g., atropine, codeine, quinine) can implement a sensitive and precise spectrophotometric method using picrolonic acid. The method achieves a detection limit of 2 µg alkaloid/mL, with an accuracy of ±1.5% and a standard deviation of 1.05-1.31%, based on a quantifiable red shift (322 nm to 355 nm) and increased absorptivity [3].

High-Selectivity Solvent Extraction of Lanthanide Ions for Radiochemical Separation

Nuclear and radiochemistry laboratories can utilize picrolonic acid in methylisobutylketone (MIBK) for the selective extraction of trivalent lanthanides (Nd, Tb, Lu, Sm, Gd, Ho) from acidic solutions. The characterized extraction constants (e.g., log Kex 2.96 for Nd, 1.52 for Lu) and high separation factors (>10³) over interfering divalent metals enable effective group separation of rare earth elements [4][5].

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